Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with formamide to construct the fused pyrimidine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the fused ring system, potentially leading to different stereoisomers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different stereoisomers of the compound .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved often relate to the inhibition or activation of these targets, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 6-nitro-4,7-dihydroazolo[1,5-a]pyrimidines
- Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
What sets this compound apart is its specific substitution pattern and the potential for forming multiple stereoisomers. This structural diversity allows for fine-tuning of its biological activities and makes it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h6,10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJDIVJNINOJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561059 |
Source
|
Record name | Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115931-38-9 |
Source
|
Record name | Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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